5-Iodo-2H-chromen-2-one
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Overview
Description
5-Iodo-2H-chromen-2-one is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. The presence of an iodine atom at the 5-position of the chromene ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2H-chromen-2-one typically involves the iodination of 2H-chromen-2-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the chromene ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The chromene ring can be oxidized to form chromone derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydrochromene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of azidochromenes or thiolchromenes.
Oxidation: Formation of chromone derivatives.
Reduction: Formation of dihydrochromenes.
Scientific Research Applications
5-Iodo-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of 5-Iodo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The iodine atom enhances its electrophilicity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s antioxidant properties also contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2H-chromen-2-one: The parent compound without the iodine substitution.
4H-chromen-4-one: A structural isomer with different reactivity and biological properties.
5-Bromo-2H-chromen-2-one: Another halogenated derivative with similar but distinct reactivity
Uniqueness
5-Iodo-2H-chromen-2-one is unique due to the presence of the iodine atom, which significantly alters its chemical reactivity and biological activity. The iodine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for developing new therapeutic agents and studying halogenated chromenes’ structure-activity relationships .
Properties
Molecular Formula |
C9H5IO2 |
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Molecular Weight |
272.04 g/mol |
IUPAC Name |
5-iodochromen-2-one |
InChI |
InChI=1S/C9H5IO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |
InChI Key |
ZFLSMSWAJVGPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)I |
Origin of Product |
United States |
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